
JAMI1001A
Overview
Description
JAMI1001A is a pyrazole amide-derived positive allosteric modulator (PAM) of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, developed through structure-based drug design (SBDD) . Its molecular formula is C₁₆H₁₇F₃N₄O₃S (MW: 402.39 g/mol), featuring a trifluoromethyl group, tetrahydrobenzothiophene ring, and a carboxamide group connected via a linear acetamide chain . This compound binds at the dimer interface of the GluA2 ligand-binding core (LBC), primarily interacting with subdomains A, C, and C' through hydrophobic contacts and hydrogen bonds (e.g., Ser729, Ser754) . It modulates both deactivation (channel closing) and desensitization (agonist-bound non-conducting state) of AMPA receptors, enhancing synaptic plasticity and cognitive function .
Biological Activity
JAMI1001A is a novel compound identified as a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on receptor modulation, and potential therapeutic applications.
This compound interacts with the AMPA receptor's allosteric site, influencing its deactivation and desensitization processes. The compound has been shown to slow down channel deactivation by approximately 1.5-fold for both flip and flop isoforms of the GluA2 receptor, indicating a lack of isoform selectivity that may enhance its physiological relevance across different neuronal populations .
Key Findings:
- Deactivation Modulation : this compound effectively slows the deactivation of AMPA receptors, which is critical for maintaining synaptic transmission during high-frequency stimulation.
- Desensitization Inhibition : The compound significantly inhibits desensitization in both isoforms, suggesting its potential to enhance synaptic efficacy during prolonged glutamate exposure .
Biological Evaluation
The biological evaluation of this compound has revealed several promising attributes:
- Neuroprotective Effects : By modulating AMPA receptor activity, this compound may offer neuroprotective benefits in conditions characterized by excitotoxicity.
- Potential in Cognitive Disorders : Given its effects on synaptic plasticity, this compound could be explored as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia.
Case Studies and Research Findings
Several studies have investigated the effects of this compound on AMPA receptors:
- Functional Analysis : A study demonstrated that this compound enhanced the current responses in HEK293 cells expressing GluA2 receptors under glutamate stimulation. The modulation was consistent across different experimental setups, reinforcing its efficacy as an allosteric modulator .
- Structural Insights : Structural modeling indicated that this compound's interactions with specific amino acids in the receptor binding site contributed to its unique modulation profile. The absence of aromatic rings that typically stabilize other modulators suggests a novel mechanism by which this compound operates .
Comparative Analysis with Other Modulators
Compound | Modulation Type | Isoform Selectivity | Efficacy on Deactivation | Efficacy on Desensitization |
---|---|---|---|---|
This compound | Positive Allosteric | None | 1.5-fold slowing | Significant inhibition |
CX614 | Positive Allosteric | Flop selective | Moderate | Minimal |
Aniracetam | Positive Allosteric | Flip selective | High | Moderate |
Q & A
Basic Research Questions
Q. What is the structural basis of JAMI1001A's modulation of AMPA receptors?
this compound features a pyrazoleamide core with a trifluoromethyl group (hydrophobic), tetrahydrobenzothiophene (blue), and a carboxamide group (red). Unlike benzamide-based modulators (e.g., CX614), it lacks a central aromatic ring, enabling unique interactions with the AMPA receptor's allosteric site. Structural studies reveal binding at the soluble cleft between GluA2 dimer subunits, with distal groups extending into Subunit C .
Q. What experimental models are optimal for studying this compound's effects?
Use HEK293 cells transiently transfected with GluA2 flip/flop splice variants fused to YFP for visualization. Employ patch-clamp electrophysiology to record glutamate-evoked currents, with solutions containing 10 mM glutamate and 10 µM this compound. Measure peak current (deactivation) and steady-state current ratios (desensitization) using Axopatch 200B amplifiers and IGOR Pro 6.2 for analysis .
Q. How does this compound differ from classical AMPA receptor modulators like CX614?
this compound lacks isoform selectivity (unlike CX614) but shares functional outcomes: slowing deactivation and reducing desensitization. Structurally, it replaces planar aromatic systems with a U-shaped pyrazoleamide, enabling hydrogen bonding with Ser754/Asn754 residues in Subunit A. This stabilizes closed-cleft conformations, altering agonist dissociation rates (k_gluoff) and desensitization kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's predicted vs. observed effects on desensitization?
Initial structural modeling suggested minimal desensitization impact due to the absence of large hydrophobic groups. However, functional assays showed significant desensitization blockade. To resolve this, use molecular dynamics simulations to analyze hydrogen bonding with Ser754/Asn754, followed by mutagenesis (e.g., S754A/N754A substitutions) and kinetic modeling of δ (desensitization rate) and γ (recovery rate). Cross-validate with cryo-EM to confirm conformational stabilization .
Q. What methodologies quantify this compound's isoform-specific effects on neuronal AMPA receptors?
Design brain-region-specific primary neuron cultures (e.g., hippocampal vs. cortical) expressing GluA1-4 isoforms. Combine single-channel recording with subunit-specific antagonists (e.g., NASPM for GluA2-lacking receptors). Use concentration-response curves (10 nM–100 µM this compound) to calculate EC50 and Hill coefficients. Compare flip/flop splice variants to assess kinetic differences .
Q. How can kinetic modeling isolate this compound's effects on deactivation vs. desensitization?
Apply a simplified gating scheme (e.g., R ↔ Rdes ↔ Open states) to patch-clamp data. For deactivation, use 1 ms glutamate pulses and fit decay tau (τ_deact). For desensitization, use 500 ms pulses and calculate ISS/IPeak ratios. Incorporate rate constants (k_gluoff, δ, γ) into Markov models using software like QUB or ChannelLab. Validate by simulating responses under varying this compound concentrations .
Q. What strategies optimize structure-based drug design for this compound derivatives?
Perform fragment-based screening to identify moieties enhancing Subunit C interactions. Prioritize derivatives with extended alkyl chains or polar groups (e.g., sulfonamides) to probe hydrogen bonding with Thr686 or Tyr405. Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Test top candidates in GluA2/3 heteromeric receptors to evaluate subtype selectivity .
Q. Methodological Guidelines
- Data Contradiction Analysis : When structural predictions conflict with functional data (e.g., desensitization blockade), employ iterative cycles of mutagenesis, kinetic modeling, and cryo-EM. Prioritize residues within 4 Å of this compound's binding pocket (e.g., Ser754, Asn754) for site-directed mutagenesis .
- Electrophysiology Best Practices : Include BAPTA (10 mM) in intracellular solutions to chelate Ca²⁺ and minimize rundown. Use two-barrel perfusion systems for rapid agonist application (≤1 ms exchange time). Normalize currents to baseline (no drug) for dose-response comparisons .
- Computational Integration : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to simulate this compound-receptor interactions. Correlate hydrogen bond occupancy (>50% simulation time) with functional assay outcomes .
Comparison with Similar Compounds
Structural and Binding Site Differences
Key Insights :
- This compound’s extended alkyl chain allows simultaneous engagement of subdomains A and C/C', enabling dual modulation of deactivation and desensitization .
- Unlike CX614 and CTZ, this compound lacks a central aromatic ring, reducing steric hindrance and enabling unique hydrogen bonding with conserved residues (e.g., Ser754) .
Functional Comparison: Deactivation and Desensitization
Mechanistic Insights :
- This compound slows deactivation by stabilizing the closed-cleft conformation of the LBC via hydrogen bonds, independent of isoform-specific residues like Ser754/Asn754 . Its lack of isoform selectivity contrasts with CX614, which preferentially modulates flip variants due to steric interactions with splice-specific residues .
- CX614 ’s central aromatic ring enhances subdomain A occupancy, amplifying desensitization blockade but introducing isoform bias .
- CTZ ’s rigid benzothiadiazine core sterically blocks desensitization but minimally affects deactivation .
Kinetic and Modeling Data
Computational simulations reveal that this compound independently regulates two processes:
Deactivation : Slowed by reducing agonist dissociation rate (kgluoff) .
Desensitization : Inhibited by decelerating entry into the desensitized state (δ) and accelerating recovery (γ) .
In contrast, CX614 primarily affects desensitization kinetics, while CTZ exclusively targets desensitization .
Therapeutic Potential and Limitations
- Advantages of this compound :
- Limitations :
Properties
IUPAC Name |
2-[[2-[4-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c17-16(18,19)13-8(7-24)5-23(22-13)6-11(25)21-15-12(14(20)26)9-3-1-2-4-10(9)27-15/h5,24H,1-4,6-7H2,(H2,20,26)(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRBZBGNPZBNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C=C(C(=N3)C(F)(F)F)CO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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